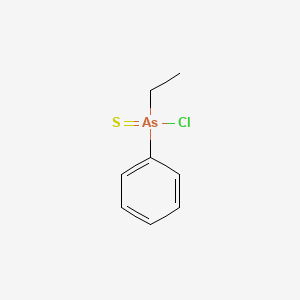
Ethyl(phenyl)arsinothioic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(phenyl)arsinothioic chloride is an organoarsenic compound that contains ethyl, phenyl, and arsinothioic chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(phenyl)arsinothioic chloride typically involves the reaction of ethyl(phenyl)arsine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5As(C2H5)+S2Cl2→C6H5As(SCl)C2H5+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(phenyl)arsinothioic chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloride group under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl(phenyl)arsinothioic oxide.
Reduction: Formation of ethyl(phenyl)arsine.
Substitution: Formation of various substituted arsinothioic derivatives.
Aplicaciones Científicas De Investigación
Ethyl(phenyl)arsinothioic chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl(phenyl)arsinothioic chloride involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the ethyl group and has an oxide instead of a thioic chloride group.
Ethylarsine: Contains the ethyl group but lacks the phenyl and thioic chloride groups.
Phenylarsine sulfide: Similar in structure but has a sulfide group instead of a thioic chloride group.
Uniqueness
Ethyl(phenyl)arsinothioic chloride is unique due to the presence of both ethyl and phenyl groups along with the thioic chloride functionality. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64019-69-8 |
|---|---|
Fórmula molecular |
C8H10AsClS |
Peso molecular |
248.61 g/mol |
Nombre IUPAC |
chloro-ethyl-phenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C8H10AsClS/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
IPGAVMUVQVNSAO-UHFFFAOYSA-N |
SMILES canónico |
CC[As](=S)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















